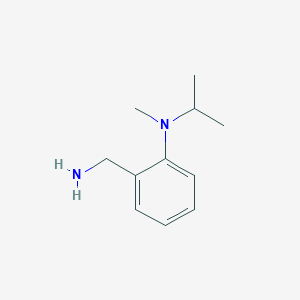

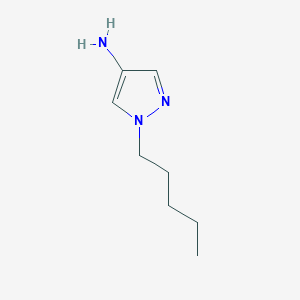

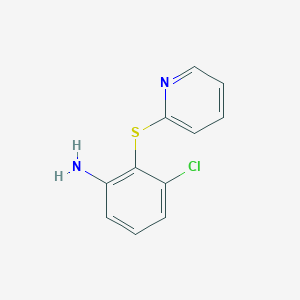

![molecular formula C10H10FN3S B1517156 5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline CAS No. 1019484-54-8](/img/structure/B1517156.png)

5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline

Overview

Description

“5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline” is an organic compound with the CAS Number: 1019484-54-8 . It has a molecular weight of 223.27 . The compound is a powder at room temperature .

Synthesis Analysis

The synthesis of imidazole-containing compounds, such as “5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline”, has been a topic of interest in the field of medicinal chemistry . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties and is highly soluble in water and other polar solvents .

Molecular Structure Analysis

The IUPAC name of the compound is 5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline . The InChI code is 1S/C10H10FN3S/c1-14-5-4-13-10(14)15-9-3-2-7(11)6-8(9)12/h2-6H,12H2,1H3 .

Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 223.27 . The InChI code is 1S/C10H10FN3S/c1-14-5-4-13-10(14)15-9-3-2-7(11)6-8(9)12/h2-6H,12H2,1H3 .

Scientific Research Applications

1. Organic Synthesis and Chemical Reactivity

5-Fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline and related compounds have been extensively studied for their reactivity and potential in organic synthesis. For instance, derivatives of this compound have been utilized as monodentate transient directing groups in Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes, enabling the efficient and scalable synthesis of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021). Similarly, the design of ionic liquids like 3-methyl-1-sulfonic acid imidazolium nitrate has shown significant impact on the nitration of aromatic compounds, indicating the potential of imidazole-based structures in facilitating chemical reactions (Zolfigol et al., 2012).

2. Photodynamic Therapy and Disease Treatment

Compounds structurally related to 5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline have shown potential in the treatment of diseases such as vitiligo. Specifically, fluorine heterocyclic systems derived from sulfa drugs have been synthesized and identified as potential photochemical probe agents for the inhibition of Vitiligo diseases, demonstrating the therapeutic applications of these compounds (Abdel-Rahman et al., 2010).

3. Synthesis of Pharmacologically Active Compounds

The molecular structure and reactivity of 5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline make it a valuable intermediate in the synthesis of pharmacologically active compounds. For example, it has been used in the synthesis of nilotinib, an antitumor agent, demonstrating the compound's utility in the development of cancer therapies (Shijing, 2013).

4. Material Science and Electro-emissive Devices

Novel binary copolymer films using aniline and haloanilines, including derivatives of 5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline, have been developed for electro-emissive devices. These copolymers exhibit distinct electropolymerization behaviors and infrared emissivity regulation ability, indicating their potential application in material science, particularly in thermal control and dynamic visible light and IR camouflage (Wang et al., 2020).

properties

IUPAC Name |

5-fluoro-2-(1-methylimidazol-2-yl)sulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3S/c1-14-5-4-13-10(14)15-9-3-2-7(11)6-8(9)12/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJFRYUKZZBWAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SC2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

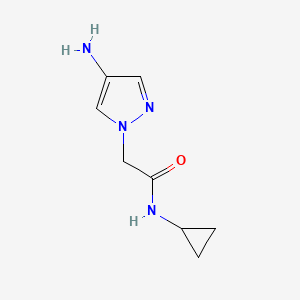

![1-(Azepan-1-yl)-2-[(propan-2-yl)amino]ethan-1-one](/img/structure/B1517079.png)

![(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1517092.png)